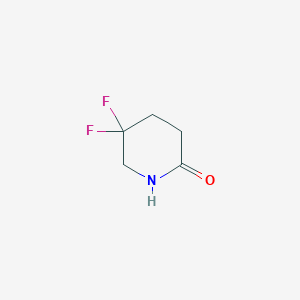![molecular formula C13H16Cl3N3O3 B1396242 1-({丙基[2-(2,4,6-三氯苯氧)乙基]氨基羰基}氨基)甲酰胺 CAS No. 1296346-84-3](/img/structure/B1396242.png)
1-({丙基[2-(2,4,6-三氯苯氧)乙基]氨基羰基}氨基)甲酰胺
描述
This compound, also known as N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]dicarbonimidic diamide , has a molecular weight of 368.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16Cl3N3O3/c1-2-3-19(13(21)18-12(17)20)4-5-22-11-9(15)6-8(14)7-10(11)16/h6-7H,2-5H2,1H3,(H3,17,18,20,21) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.366±0.06 g/cm3 . Unfortunately, other physical and chemical properties such as solubility and boiling point were not found in the sources I accessed.科学研究应用
合成中的氨基羰基阴离子
1-({丙基[2-(2,4,6-三氯苯氧)乙基]氨基羰基}氨基)甲酰胺可以通过氨基羰基阴离子的更广泛背景来理解。氨基羰基阴离子(由 N,N-二取代甲酰胺生成)以高非对映选择性添加到手性 N-亚磺酰亚胺和酮亚胺中,提供 α-氨基酰胺。该方法无需掩蔽步骤即可直接引入羰基。该产物可以转化为 α-氨基酯或 1,2-二胺,在二肽的对映选择性合成中具有潜在应用 (Reeves 等人,2013)。
交叉脱氢偶联
在过去十年中,通过交叉脱氢偶联反应,使用甲酰胺直接对 C-H 和 X-H 键进行氨基羰基化的研究显着增长。这种创新方法对于制备药用化学和天然产物合成中普遍存在的羧酰胺、氨基甲酸酯和脲衍生物是有效的 (He、Wu 和 Vessally,2020)。
化学合成应用
合成了一系列 2-(3,4-二甲氧基苯基)乙胺的酰基衍生物,并评估了它们在预防胃溃疡中的有效性。在某些位置引入氨基羰基后,抗溃疡活性与先导化合物相当,这证明了氨基羰基衍生物在药物研究中的化学效用 (Hosokami 等人,1992)。
安全和危害
生化分析
Biochemical Properties
1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to bind with specific enzymes, altering their catalytic properties and affecting metabolic pathways. The interactions between 1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide and biomolecules are crucial for understanding its role in various biochemical processes .
Cellular Effects
1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide has been shown to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can affect the proliferation, differentiation, and apoptosis of cells, making it a valuable tool for investigating cellular mechanisms .
Molecular Mechanism
The molecular mechanism of 1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit specific enzymes, leading to alterations in metabolic pathways and cellular functions. Additionally, it can activate certain signaling pathways, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to changes in cellular behavior and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide vary with different dosages in animal models. At lower doses, this compound may have beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in medical applications .
Transport and Distribution
The transport and distribution of 1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide within cells and tissues are essential for understanding its biological effects. This compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments. These interactions are critical for determining the compound’s efficacy and safety in therapeutic applications .
属性
IUPAC Name |
3-carbamoyl-1-propyl-1-[2-(2,4,6-trichlorophenoxy)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3N3O3/c1-2-3-19(13(21)18-12(17)20)4-5-22-11-9(15)6-8(14)7-10(11)16/h6-7H,2-5H2,1H3,(H3,17,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXWYLZPXUWPIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




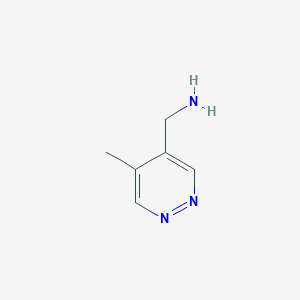
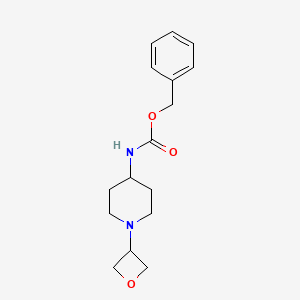
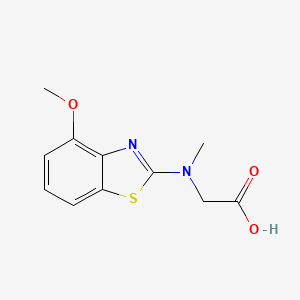
![N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396169.png)
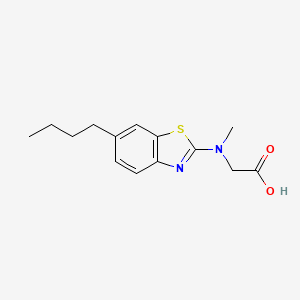
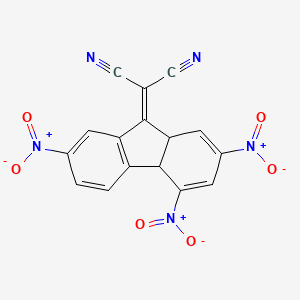
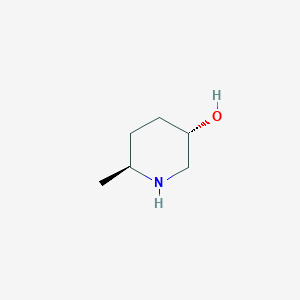
![1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396174.png)
![Imidazo[1,2-c]pyrimidin-7-amine](/img/structure/B1396175.png)
![trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid](/img/structure/B1396177.png)

